molecular formula C9H9BrN2O2 B8035077 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B8035077
M. Wt: 257.08 g/mol
InChI Key: CFTGVWBPOFXJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a bromopyridine moiety attached to an azetidine ring with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine derivatives followed by cyclization to form the azetidine ring. The carboxylic acid group is then introduced through subsequent reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can bind to specific sites on these targets, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:

    1-(5-Bromopyridin-2-yl)azetidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(5-Chloropyridin-2-yl)azetidine-3-carboxylic acid: Chlorine atom instead of bromine, affecting its reactivity and applications.

    1-(5-Bromopyridin-2-yl)azetidine-3-methanol:

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-7-1-2-8(11-3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTGVWBPOFXJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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